(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone
Description
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine ring attached to the methanone group
Properties
CAS No. |
613660-83-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)-[(2S)-2-methylpyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
MZDVSGUVIRWGSD-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CCCN1C(=O)C2=CN=C(C=C2)C |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Substitution at the 6-Position: The methyl group can be introduced via a Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine precursor. The attachment to the pyridine ring is achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of (6-Methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of pyridine and pyrrolidine exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that similar compounds can inhibit tumor growth by interfering with angiogenesis pathways, which may be relevant for developing new cancer therapies .
- Antimicrobial Properties : The structural characteristics of this compound may contribute to its efficacy against certain bacterial strains, making it a candidate for antibiotic development .
Neuropharmacology
Research has highlighted the potential of pyridine derivatives in treating central nervous system disorders. Specifically:
- Cognitive Enhancement : Compounds similar to (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone have shown promise in enhancing cognitive functions and memory retention, possibly through modulation of neurotransmitter systems .
- Anxiolytic Effects : Some derivatives have been studied for their anxiolytic properties, indicating their potential use in treating anxiety disorders .
Synthetic Intermediate
In organic synthesis, (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone serves as an important intermediate:
- Building Block for Complex Molecules : This compound can be utilized to synthesize more complex organic molecules, which are essential in drug discovery and development .
Case Study 1: Anti-Angiogenic Activity
A study published in a patent document highlights the antiangiogenic properties of related nicotinamides, suggesting that compounds with similar structures could inhibit the formation of new blood vessels in tumors, thereby limiting their growth .
Case Study 2: Neuroprotective Effects
Research conducted on various pyridine derivatives indicates that they can protect neuronal cells from oxidative stress and apoptosis. This protective effect is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The pyridine ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(6-Methylpyridin-3-yl)methanone: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
(2S)-2-Methylpyrrolidin-1-ylmethanone: Lacks the pyridine ring, reducing its potential for aromatic interactions.
(6-Methylpyridin-3-yl)[(2R)-2-methylpyrrolidin-1-yl]methanone: The stereochemistry of the pyrrolidine ring is different, which can affect its biological activity.
Uniqueness: (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is unique due to the combination of the pyridine and pyrrolidine rings, which allows for diverse interactions with biological targets. Its specific stereochemistry also plays a crucial role in its activity, making it a valuable compound for research and development.
Biological Activity
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 202.24 g/mol
- IUPAC Name : (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone
Research indicates that (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling. Its structure suggests potential interactions with serotonin receptors, which are crucial in modulating mood and cognition.
1. Neuropharmacological Effects
Studies have shown that compounds similar to (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone exhibit significant neuropharmacological effects. For instance, a related compound was evaluated for its affinity to the 5-hydroxytryptamine type 6 (5-HT6) receptor, demonstrating agonist activity that could influence cognitive functions and mood regulation .
2. Antitumor Activity
In vitro studies have reported that analogs of this compound possess antitumor properties against various cancer cell lines. For example, derivatives have shown inhibition of cell growth in human tumor cell lines such as MCF-7 (breast adenocarcinoma) and A375-C5 (melanoma), with IC50 values in the low micromolar range .
3. Cytotoxicity and Safety Profile
The cytotoxic effects of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone were assessed through various assays. The compound displayed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, indicating a favorable safety profile .
Data Tables
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | MCF-7 (Breast Cancer) | 0.25 - 0.33 | |
| Neuropharmacological | 5-HT6 Receptor Binding | High Affinity | |
| Cytotoxicity | Normal Cell Lines | >10 |
Case Study 1: Neuropharmacological Assessment
A study conducted on a series of pyridine derivatives, including (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone, revealed its potential as a cognitive enhancer through modulation of the serotonergic system. The compound showed promise in preclinical models for improving memory and reducing anxiety-like behaviors.
Case Study 2: Anticancer Evaluation
In a comparative analysis of various pyrrolidine derivatives, (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone was highlighted for its potent antitumor activity against melanoma cells. The study suggested that the compound's efficacy was linked to its ability to induce apoptosis in cancer cells while sparing normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
